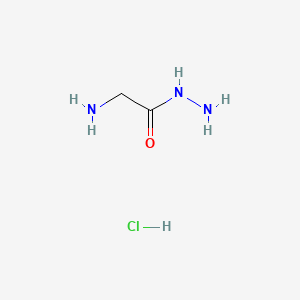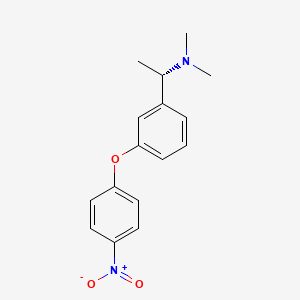
Beclomethasone 11,17,21-Tripropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beclomethasone 11,17,21-Tripropionate, also known as Beclomethasone Dipropionate EP Impurity S, is an impurity of Beclomethasone . It is a glucocorticoid used in chronic asthma and allergic rhinitis . It is available for purchase online .
Synthesis Analysis
The synthetic method of this compound involves taking it as the raw material and reacting it in an organic solvent with a gluconic acid solution or an aqueous solution of ester . A practical and scalable approach to synthesize it from the readily available steroidal intermediate, 16β-methyl epoxide (DB-11), has been reported .Molecular Structure Analysis
The molecular formula of this compound is C31H41ClO8 . It is also known as (1R,2S,10S,11S,13S,14R,15S,17S)-1-Chloro-2,13,15-trimethyl-5-oxo-14-propionoxy-14-(2-propionoxyacetyl)tetracyclo[8.7.0.02,7.011,15]heptadeca-3,6-dien-17-yl propionate .Applications De Recherche Scientifique
Micronization for Pulmonary Delivery
Beclomethasone-17,21-dipropionate (BECD) is studied for its potential in treating asthma through pulmonary delivery. The gas-antisolvent (GAS) process offers a "green" approach for micronizing BECD, optimizing particle size and morphology for inhalation therapy. The process parameters, including antisolvent addition rate, temperature, solute concentration, and agitation rate, are tuned to produce steroid powders with suitable properties for inhalation therapy (Bakhbakhi, Charpentier, & Rohani, 2006).
Potency on Human T-Lymphocyte Cytokine Production and Osteoblast Activity
Beclomethasone dipropionate and its metabolites, such as 17-beclomethasone monopropionate, demonstrate varying potencies in different human cell types. Their effects on cytokine production by human T-lymphocytes and the activity of osteoblasts have been investigated, providing insight into their differential actions in the human body (Seeto et al., 2000).
Use in Pulmonary Delivery via Rapid Expansion of Supercritical Solution (RESS)
The RESS technique has been applied to micronize beclomethasone-17,21-dipropionate for pulmonary delivery. This method yields high-purity particles suitable for inhalation and can be adjusted to produce particles of various sizes, tailored for specific delivery methods (Charpentier, Jia, & Lucky, 2008).
Solubility Study in Organic Solvents
Research on the solubility of beclomethasone-17,21-dipropionate in organic solvents like acetone, methanol, and ethanol informs the supercritical gas antisolvent micronization process. This study offers insights into the physical and chemical properties of beclomethasone, crucial for developing effective pharmaceutical formulations (Bakhbakhi, Charpentier, & Rohani, 2009).
Treatment of Gastrointestinal Graft-versus-Host Disease
Oral beclomethasone dipropionate formulation (orBec®) shows effectiveness in treating acute gastrointestinal graft-versus-host disease. This application underlines the drug's potential beyond pulmonary uses, demonstrating its versatility in treating inflammatory disorders in different body systems (McDonald, 2007).
Safety and Hazards
Beclomethasone 11,17,21-Tripropionate is suspected of damaging fertility or the unborn child. It may cause damage to organs (Adrenal gland, Immune system, Bone) through prolonged or repeated exposure . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Mécanisme D'action
Target of Action
Beclomethasone 11,17,21-Tripropionate is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP) . The primary target of 17-BMP is the glucocorticoid receptor . This receptor plays a crucial role in regulating inflammation and immune responses .
Mode of Action
Upon administration, this compound is rapidly converted into 17-BMP . 17-BMP binds to the glucocorticoid receptor with a binding affinity that is approximately 13 times that of the parent compound . This binding mediates the anti-inflammatory actions of the drug .
Biochemical Pathways
The binding of 17-BMP to the glucocorticoid receptor triggers a cascade of biochemical reactions. These reactions control the rate of protein synthesis, depress the migration of polymorphonuclear leukocytes and fibroblasts, and reverse capillary permeability and lysosomal stabilization at the cellular level . These actions help to prevent or control inflammation .
Pharmacokinetics
This compound is readily absorbed and quickly hydrolyzed by pulmonary esterases to 17-BMP during absorption . The drug has a volume of distribution of 424 L for 17-BMP . It undergoes rapid conversion to 17-BMP during absorption, followed by additional metabolism via CYP3A4 to other, less active metabolites . The primary route of excretion is via feces (~60%); less than 10% to 12% of the oral dose is excreted in urine as metabolites .
Result of Action
The result of the action of this compound is the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses . When inhaled, it is proposed that the drug remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
Analyse Biochimique
Biochemical Properties
Beclomethasone 11,17,21-Tripropionate is a prodrug that is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 13 times that of dexamethasone .
Cellular Effects
The cellular effects of this compound are primarily due to its anti-inflammatory properties. It is proposed that this compound remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to 17-BMP, which acts on the glucocorticoid receptor to mediate its therapeutic action . This compound itself possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration .
Metabolic Pathways
During absorption, this compound undergoes rapid and extensive hydrolysis mediated by esterases CYP3A to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) . 17-BMP is the major active metabolite with the most potent anti-inflammatory activity .
Propriétés
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-10,13,16-trimethyl-3-oxo-11,17-di(propanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41ClO8/c1-7-25(35)38-17-23(34)31(40-27(37)9-3)18(4)14-22-21-11-10-19-15-20(33)12-13-28(19,5)30(21,32)24(16-29(22,31)6)39-26(36)8-2/h12-13,15,18,21-22,24H,7-11,14,16-17H2,1-6H3/t18-,21+,22+,24+,28+,29+,30+,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQMFFOQQWEWAF-YUXIBHLISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)OC(=O)CC)C)C)OC(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)OC(=O)CC)C)C)OC(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41ClO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

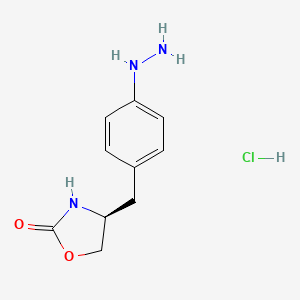
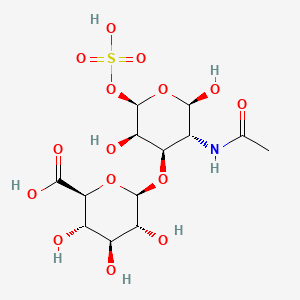

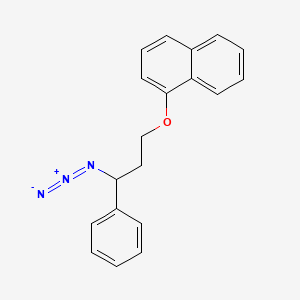



![5-[5-Chloro-1-(2-fluorophenyl)-2-oxopentyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B569538.png)
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate](/img/structure/B569539.png)
